molecular formula C6H3ClINO2 B2508850 6-Chloro-4-iodopyridine-3-carboxylic acid CAS No. 1211578-80-1

6-Chloro-4-iodopyridine-3-carboxylic acid

Cat. No. B2508850
M. Wt: 283.45
InChI Key: QFFFXLLUGUHIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-iodopyridine-3-carboxylic acid is a compound that can be associated with various chemical and physical properties, as well as its potential in forming complexes and its role in chemical reactions. While the provided papers do not directly discuss 6-Chloro-4-iodopyridine-3-carboxylic acid, they do provide insights into related compounds which can help infer some aspects of its behavior and characteristics.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves the alkylation of precursor molecules. For instance, esters of 6'-carbamoylmethylthio-5'-cyano-1',4'-dihydro-3,4'-bipyridine-3'-carboxylic acids are obtained by alkylation with iodoacetamide . This suggests that halogenated pyridine carboxylic acids can be functionalized through similar alkylation reactions, which might be applicable to the synthesis of 6-Chloro-4-iodopyridine-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds, such as 3,6-dichloropyridazine-4-carboxylic acid, have been studied using density functional theory (DFT) . These studies provide insights into the electronic properties and charge distribution, which are crucial for understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be inferred from the study of 3-chloro-4-carboxamido-6-arylpyridazines, which are known as interleukin-1β converting enzyme inhibitors . These compounds exhibit irreversible inhibition, indicating that the pyridine ring can participate in stable complex formation, which could be relevant for the chemical behavior of 6-Chloro-4-iodopyridine-3-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be complex, as seen in the study of dimethyl bipyridyls and their complexes, which exhibit phase transitions and vibrational characteristics . The stability of pyridine carboxylic acid esters has been investigated, showing that solutions are stable under certain conditions, which could be relevant for the handling and storage of 6-Chloro-4-iodopyridine-3-carboxylic acid .

Scientific Research Applications

Building Blocks for Pharmaceutical Research

6-Chloro-4-iodopyridine-3-carboxylic acid has been highlighted as a valuable building block in pharmaceutical research. A study demonstrated the regiochemical flexibility of trihalopyridines like 6-Chloro-4-iodopyridine-3-carboxylic acid, allowing selective functional group introduction at specific positions, which is crucial for the synthesis of diverse molecular structures in drug development (Bobbio & Schlosser, 2001).

Synthesis of N-substituted Nicotinamide Related Compounds

6-Chloro-4-iodopyridine-3-carboxylic acid is involved in the synthesis of biologically significant compounds. For instance, it's used in the palladium-catalyzed aminocarbonylation of iodopyrazine and iodo-heteroaromatics to produce N-substituted nicotinamides, compounds with potential biological importance (Takács et al., 2007).

Crystal Engineering and Molecular Interactions

The compound also finds applications in crystal engineering. Studies demonstrate its use in forming molecular tapes through strong hydrogen bonds and weaker C–I⋯O interactions, contributing significantly to the field of crystal design and understanding molecular interactions (Saha, Nangia, & Jaskólski, 2005).

Applications in Lanthanide-Organic Frameworks

Moreover, 6-Chloro-4-iodopyridine-3-carboxylic acid is utilized in constructing lanthanide-organic coordination polymeric networks. These structures, formed under hydrothermal conditions, have implications in magnetism and material science (Liu et al., 2009).

Safety And Hazards

The safety information for 6-Chloro-4-iodopyridine-3-carboxylic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

Future Directions

6-Chloro-4-iodopyridine-3-carboxylic acid is currently used for research and development purposes . Its future directions could involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

6-chloro-4-iodopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFFXLLUGUHIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-iodopyridine-3-carboxylic acid

CAS RN

1211578-80-1
Record name 6-chloro-4-iodopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.